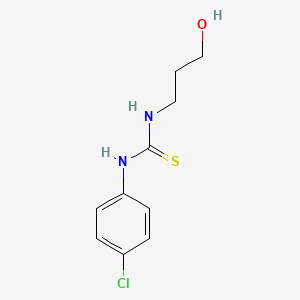
N-(4-chlorophenyl)-N'-(3-hydroxypropyl)thiourea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(3-hydroxypropyl)thiourea, commonly known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. CPTH is a thiourea derivative that has been synthesized through various methods and has shown promising results in various biomedical applications.
Mecanismo De Acción
CPTH exerts its inhibitory effects on enzymes and proteins by binding to their active sites. CPTH has been shown to bind to the acetyl-CoA binding site of HATs, the bromodomain of CBP, and the ATP-binding site of Hsp90. By binding to these sites, CPTH prevents the enzymes and proteins from carrying out their functions, leading to downstream effects on gene expression and protein stability.
Biochemical and Physiological Effects
CPTH has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CPTH has also been shown to have anti-inflammatory effects, as it inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, CPTH has been shown to have neuroprotective effects, as it inhibits the activity of histone deacetylases (HDACs), which are enzymes that deacetylate histones, leading to gene repression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTH has several advantages for lab experiments, including its small size, high purity, and specificity for its target enzymes and proteins. However, CPTH also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
For CPTH research include the development of more potent and selective inhibitors and the investigation of CPTH's potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
CPTH has been extensively used in scientific research due to its ability to inhibit various enzymes and proteins. CPTH has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that acetylate histones, leading to gene activation. CPTH has also been shown to inhibit the activity of cyclic AMP-responsive element-binding protein (CREB)-binding protein (CBP), which is a transcriptional co-activator that regulates gene expression. Furthermore, CPTH has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in protein folding and stabilization.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPPMJOUGJFZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3-hydroxypropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)
![N-(4-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4855504.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855507.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide](/img/structure/B4855519.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B4855523.png)

![1-[2-(2-methoxyphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4855542.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4855544.png)
![methyl 2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4855545.png)
![2-[(2-bromophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4855548.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4855553.png)
![ethyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4855558.png)